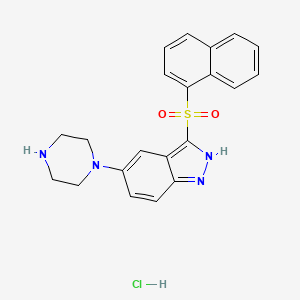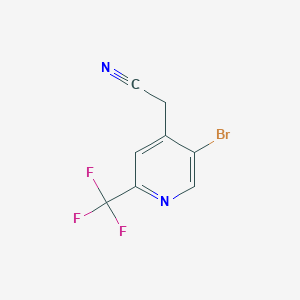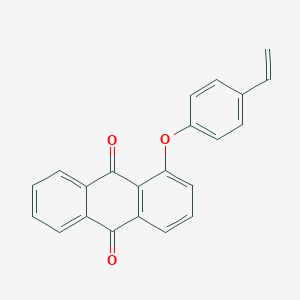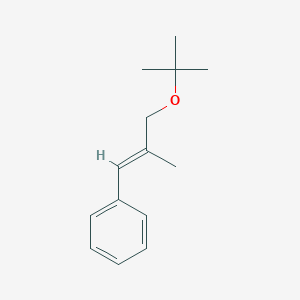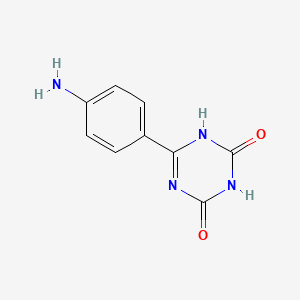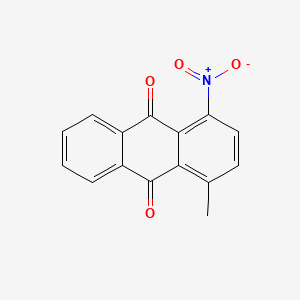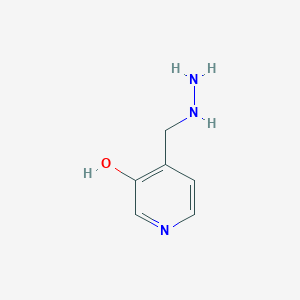
4-(Hydrazinylmethyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinylmethyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a hydroxyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol, which is commercially available or can be synthesized from pyridine derivatives.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting pyridin-3-ol with formaldehyde and hydrazine under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydrazinylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyridin-3-one derivative, while reduction of the hydrazinyl group would yield a methylamine derivative.
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinylmethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with metal ions.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its chelating properties.
Wirkmechanismus
The mechanism of action of 4-(Hydrazinylmethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and metal ions. The hydrazinyl group can form stable complexes with metal ions, which can inhibit enzyme activity or alter the function of metalloproteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ol: Similar to 4-(Hydrazinylmethyl)pyridin-3-ol but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar but with the hydroxyl group at the 4-position.
Hydrazinylmethylpyridine: Lacks the hydroxyl group but has the hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of both the hydrazinylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
4-(hydrazinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-9-3-5-1-2-8-4-6(5)10/h1-2,4,9-10H,3,7H2 |
InChI-Schlüssel |
XINOXIOPZOZTLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1CNN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
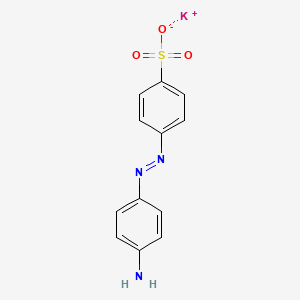
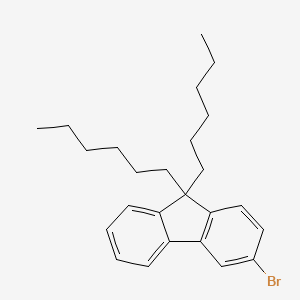
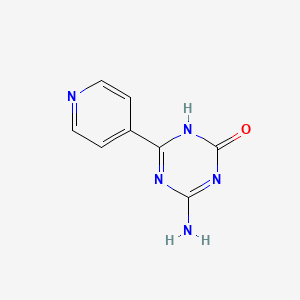
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
